Cas no 1236222-48-2 (3-Chloroquinoxaline-6-carbonitrile)

3-Chloroquinoxaline-6-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-Chloroquinoxaline-6-carbonitrile
- 6-Quinoxalinecarbonitrile, 3-chloro-
- MXTOMHUZLATQTR-UHFFFAOYSA-N
- 3-chloro-quinoxaline-6-carbonitrile
-
- インチ: 1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H
- InChIKey: MXTOMHUZLATQTR-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C=CC(C#N)=CC2=N1
計算された属性
- 精确分子量: 189.009
- 同位素质量: 189.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.6
- XLogP3: 1.9
3-Chloroquinoxaline-6-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C202430-50mg |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 50mg |
$ 620.00 | 2022-04-01 | ||
TRC | C202430-100mg |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 100mg |
$ 1030.00 | 2022-04-01 | ||
Ambeed | A577270-1g |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 97% | 1g |
$940.0 | 2024-04-25 | |
Chemenu | CM221361-1g |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 97% | 1g |
$898 | 2021-08-04 | |
Chemenu | CM221361-1g |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 97% | 1g |
$1128 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763044-1g |
3-Chloroquinoxaline-6-carbonitrile |
1236222-48-2 | 98% | 1g |
¥9870.00 | 2024-08-09 |
3-Chloroquinoxaline-6-carbonitrile 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
3-Chloroquinoxaline-6-carbonitrileに関する追加情報
Introduction to 3-Chloroquinoxaline-6-carbonitrile (CAS No: 1236222-48-2)
3-Chloroquinoxaline-6-carbonitrile, with the chemical formula C₈H₃ClN₃, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound has garnered considerable attention due to its versatile structural framework, which makes it a valuable building block for synthesizing various biologically active molecules. The presence of both chloro and nitrile functional groups enhances its reactivity, allowing for further functionalization and derivatization, which are crucial steps in drug discovery processes.
The CAS No 1236222-48-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research publications. Its molecular structure consists of a quinoxaline core, which is a fused heterocyclic system comprising a benzene ring and a pyridine ring. This core structure is known for its stability and ability to participate in various chemical reactions, making it an attractive scaffold for medicinal chemists.
In recent years, 3-Chloroquinoxaline-6-carbonitrile has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus in drug development efforts.
Recent studies have demonstrated that derivatives of 3-Chloroquinoxaline-6-carbonitrile exhibit inhibitory effects on specific kinases, leading to promising results in preclinical trials. For instance, modifications of the chloro and nitrile groups have been shown to enhance binding affinity and selectivity towards target kinases. These findings highlight the compound's potential as a lead molecule in the development of next-generation anticancer drugs.
Another area where 3-Chloroquinoxaline-6-carbonitrile shows significant promise is in the field of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial compounds. The unique structural features of this compound allow for interactions with bacterial enzymes and cell wall components, potentially leading to the development of novel antibiotics.
Research has also explored the use of 3-Chloroquinoxaline-6-carbonitrile in the synthesis of agrochemicals. Its derivatives have been found to possess herbicidal and fungicidal properties, making them valuable candidates for crop protection formulations. These applications are particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly agrochemicals.
The synthetic pathways for 3-Chloroquinoxaline-6-carbonitrile have been optimized to ensure high yield and purity. Common methods involve condensation reactions between appropriate precursors followed by chlorination and cyanation steps. Advances in catalytic systems have further improved the efficiency of these synthetic routes, reducing waste and energy consumption.
In conclusion, 3-Chloroquinoxaline-6-carbonitrile (CAS No: 1236222-48-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural properties and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new potential uses for this compound, underscoring its importance in modern chemical synthesis and drug discovery efforts.
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